Cas no 101710-65-0 (1,4-Benzenedimethanaminium,N,N'-bis(2-hydroxyethyl)-N,N,N',N'-tetramethyl-, dibromide (9CI))

1,4-Benzenedimethanaminium,N,N'-bis(2-hydroxyethyl)-N,N,N',N'-tetramethyl-, dibromide (9CI) structure
101710-65-0 structure
Product Name:1,4-Benzenedimethanaminium,N,N'-bis(2-hydroxyethyl)-N,N,N',N'-tetramethyl-, dibromide (9CI)
CAS-nummer:101710-65-0
MF:C16H30Br2N2O2
MW:442.229603290558
CID:220162
PubChem ID:58756
Update Time:2025-04-19

1,4-Benzenedimethanaminium,N,N'-bis(2-hydroxyethyl)-N,N,N',N'-tetramethyl-, dibromide (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,4-Benzenedimethanaminium,N,N'-bis(2-hydroxyethyl)-N,N,N',N'-tetramethyl-, dibromide (9CI)
    • (p-Phenylenedimethylene)bis((2-hydroxyethyl)dimethylammonium bromide)
    • 2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium,dibromide
    • AC1L1PP4
    • AC1Q1R6Y
    • AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS((2-HYDROXYETHYL)DIMETHYL-, DIBROMIDE
    • LS-18899
    • n,n'-(benzene-1,4-diyldimethanediyl)bis(2-hydroxy-n,n-dimethylethanaminium) dibromide
    • 2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium dibromide
    • DTXSID90906527
    • 2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium;dibromide
    • 101710-65-0
    • N,N'-[1,4-Phenylenebis(methylene)]bis(2-hydroxy-N,N-dimethylethan-1-aminium) dibromide
    • Inchi: 1S/C16H30N2O2.2BrH/c1-17(2,9-11-19)13-15-5-7-16(8-6-15)14-18(3,4)10-12-20;;/h5-8,19-20H,9-14H2,1-4H3;2*1H/q+2;;/p-2
    • InChI-sleutel: WWYXBLZQXIMTBQ-UHFFFAOYSA-L
    • LACHT: [Br-].[Br-].OCC[N+](C)(C)CC1C=CC(=CC=1)C[N+](C)(C)CCO

Berekende eigenschappen

  • Exacte massa: 409.8326
  • Monoisotopische massa: 440.067403
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 8
  • Complexiteit: 244
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 40.5

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 39.8
  • LogboekP: -5.16800
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.